molecular formula C16H13Cl2IN2O2 B3538669 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide

2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide

Cat. No.: B3538669
M. Wt: 463.1 g/mol
InChI Key: VUDGVTPRGFUXEB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, an iodine atom, and a dimethylcarbamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-(dimethylcarbamoyl)-4-iodoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a fluorine atom would yield a fluorinated derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-fluorophenyl]benzamide
  • 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-bromophenyl]benzamide
  • 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-methylphenyl]benzamide

Uniqueness

The presence of the iodine atom in 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide distinguishes it from its analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IN2O2/c1-21(2)16(23)12-8-10(19)4-6-14(12)20-15(22)11-5-3-9(17)7-13(11)18/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDGVTPRGFUXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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